molecular formula C16H18NO3P B14512826 Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate CAS No. 62855-45-2

Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate

Cat. No.: B14512826
CAS No.: 62855-45-2
M. Wt: 303.29 g/mol
InChI Key: WVAYGVKREJSZHI-UHFFFAOYSA-N
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Description

Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate is an organophosphorus compound with the molecular formula C16H18NO3P. This compound is characterized by the presence of a phosphonate group attached to a naphthalene ring substituted with a cyano group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate can be achieved through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, diethyl phosphite can react with 4-cyanonaphthalen-1-ylmethyl bromide under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphonate group yields phosphonic acid derivatives, while reduction of the cyano group produces amines .

Scientific Research Applications

Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism by which diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable complexes with the enzyme active sites .

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphonate: A simpler phosphonate compound with similar reactivity but lacking the naphthalene and cyano groups.

    Diethyl cyanomethylphosphonate: Similar in structure but with a different aromatic ring system.

    Diethyl 4-methylbenzylphosphonate: Contains a benzyl group instead of a naphthalene ring.

Properties

CAS No.

62855-45-2

Molecular Formula

C16H18NO3P

Molecular Weight

303.29 g/mol

IUPAC Name

4-(diethoxyphosphorylmethyl)naphthalene-1-carbonitrile

InChI

InChI=1S/C16H18NO3P/c1-3-19-21(18,20-4-2)12-14-10-9-13(11-17)15-7-5-6-8-16(14)15/h5-10H,3-4,12H2,1-2H3

InChI Key

WVAYGVKREJSZHI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC=C(C2=CC=CC=C12)C#N)OCC

Origin of Product

United States

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